molecular formula C9H8N2O2 B1324266 methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 849067-96-5

methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B1324266
CAS No.: 849067-96-5
M. Wt: 176.17 g/mol
InChI Key: HUOFVBYYMPMLBQ-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic organic compound featuring a pyrrolopyridine core substituted with a methyl ester group at the 5-position. This structure serves as a critical intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors such as Janus kinase (JAK) inhibitors (e.g., ATI-1777 and leramistat) . Its versatility arises from the reactive carboxylate group, which enables further functionalization, and the aromatic nitrogen-rich scaffold, which enhances binding affinity to biological targets .

Properties

IUPAC Name

methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)11-5-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOFVBYYMPMLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628563
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849067-96-5
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the construction of the fused pyrrolo-pyridine ring system followed by functionalization at the 5-position with a carboxylate methyl ester group. The key steps include:

  • Formation of the pyrrolo[2,3-b]pyridine core via cyclization reactions.
  • Introduction of the carboxylate group through esterification or direct methylation of the corresponding acid.
  • Use of protecting groups and selective deprotection to control regioselectivity and functional group compatibility.

Specific Synthetic Routes

Synthesis via 5-Acetylamino-6-(2-(trimethylsilyl)ethynyl)-2-pyridinecarboxylic Acid Methyl Ester

One documented method involves the use of a 5-acetylamino-6-(2-(trimethylsilyl)ethynyl)-2-pyridinecarboxylic acid methyl ester precursor. The key step is the desilylation and cyclization promoted by tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 70°C for 4 hours. This reaction yields methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate, which is closely related structurally and can be adapted for the 2,3-b isomer with appropriate modifications.

Step Reagents/Conditions Description Yield/Notes
1 Tetrabutylammonium fluoride (1.0 M in THF) Desilylation and cyclization at 70°C, 4 h Solid isolated, used without purification (Yield: 0.69 g from 1.46 g precursor)

This method is advantageous due to mild conditions and relatively straightforward workup, but requires the preparation of the silyl-protected ethynyl precursor.

Palladium-Catalyzed Cross-Coupling and Cyclization

Another approach involves palladium-catalyzed cross-coupling reactions starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives. The process includes:

  • Suzuki coupling with arylboronic acids in dioxane/water under nitrogen at 80°C.
  • Subsequent functional group transformations including tosylation, hydrolysis, and esterification.
  • Ion-exchange resin treatment to purify the product.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
TBAF-mediated desilylation TBAF in THF, 70°C, 4 h Mild, straightforward, good yield Requires silyl-protected precursor
Pd-catalyzed cross-coupling Pd(dppf)Cl2, arylboronic acid, 80°C, multi-step Versatile, allows substitution tuning Multi-step, requires Pd catalyst
Lithiation and esterification sec-BuLi, ethyl chloroformate, low temp, TBAF High regioselectivity, precise control Requires strict anhydrous conditions

Research Findings and Optimization Notes

  • The use of tetrabutylammonium fluoride (TBAF) is critical in desilylation steps, providing efficient removal of trimethylsilyl groups and facilitating cyclization under relatively mild conditions.
  • Palladium-catalyzed Suzuki coupling allows for structural diversification, which is valuable in medicinal chemistry for structure-activity relationship studies.
  • Temperature control during lithiation and esterification steps is essential to prevent side reactions and ensure regioselectivity.
  • Ion-exchange resin purification improves product purity, especially after multi-step syntheses involving complex intermediates.
  • Yields vary depending on precursor purity and reaction scale but generally range from moderate to good (50–80%) with optimized protocols.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Reaction temperature 5°C to 80°C Depends on step and reagents
Reaction time 1 to 4 hours Longer times for cyclization
Solvents THF, dioxane, DMF, methanol Choice affects solubility
Catalysts Pd(dppf)Cl2, TBAF Pd for coupling, TBAF for desilylation
Purification methods Filtration, ion-exchange resin Ensures high purity
Yield 50–80% Varies by method and scale

This detailed analysis of preparation methods for this compound highlights the importance of selecting appropriate synthetic routes based on available starting materials, desired substitution patterns, and scale of synthesis. The combination of desilylation-cyclization, palladium-catalyzed cross-coupling, and lithiation-esterification strategies provides a robust toolkit for researchers aiming to produce this compound with high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the ATP-binding site of FGFRs, thereby blocking their activity and leading to the inhibition of downstream signaling pathways involved in tumor growth and metastasis .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 952182-19-3):
    • Molecular Formula: C₉H₇ClN₂O₂; Molar Mass: 210.62 g/mol; Density: 1.453 g/cm³.
    • The chloro substituent enhances electrophilicity, facilitating nucleophilic substitution reactions. This compound is used in synthesizing anti-inflammatory agents .
  • Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 1190322-65-6):
    • Bromine at the 3-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in creating biaryl structures for drug discovery .

Amino-Substituted Derivatives

  • Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: The amino group introduces hydrogen-bonding capability, improving interactions with enzymatic active sites. This derivative is a precursor to kinase inhibitors with enhanced selectivity .

Ester Group Modifications

  • Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 864681-18-5):
    • Replacing the methyl ester with ethyl marginally increases hydrophobicity (logP +0.3) and alters metabolic stability. This compound is a key intermediate in ATI-1777 synthesis, a topical JAK inhibitor .
  • Ethyl 4-{[(3R)-1-(cyanoacetyl)piperidin-3-yl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (Leramistat): The ethyl ester and cyanoacetyl-piperidine side chain confer potent JAK1/3 inhibition (IC₅₀ < 10 nM) with reduced systemic exposure, making it suitable for topical dermatitis treatments .

Protective Group Strategies

  • Methyl 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 685513-92-2):
    • The triisopropylsilyl (TIPS) group protects the N1-position during multi-step syntheses, enabling selective functionalization at other positions. This compound is critical for preparing fluorinated analogs with enhanced bioavailability .

Biological Activity

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (also referred to as 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in cancer therapy. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrole ring fused to a pyridine nucleus, with a carboxylate ester group at the 5-position. This unique structure contributes to its reactivity and biological activity. The molecular formula is C9H8N2O2C_9H_8N_2O_2 .

Targeting Fibroblast Growth Factor Receptors (FGFRs)

The primary mechanism by which this compound exerts its effects is through the inhibition of Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play critical roles in various cellular processes such as proliferation, differentiation, and survival. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and subsequently blocking downstream signaling pathways including:

  • RAS-MEK-ERK Pathway
  • PI3K-Akt Pathway
  • PLCγ Pathway

This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and affecting cell cycle progression. The compound's ability to downregulate genes involved in cell proliferation while upregulating pro-apoptotic genes underscores its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits FGFR signaling pathways leading to apoptosis
AntimicrobialPotential activity against microbial pathogens
ImmunomodulatoryModulates immune responses by affecting T-cell proliferation

Case Studies

Several studies have highlighted the efficacy of this compound in specific cancer types:

  • Breast Cancer : In vitro studies demonstrated that this compound significantly inhibits the proliferation of breast cancer cell lines by inducing apoptosis and blocking FGFR-mediated signaling pathways .
  • Lung Cancer : Another study reported that treatment with this compound resulted in reduced tumor growth in xenograft models of lung cancer, further supporting its role as a promising therapeutic agent .

Safety and Toxicity

While the compound shows significant promise as an anticancer agent, understanding its safety profile is crucial for therapeutic applications. Preliminary studies indicate low toxicity levels in normal cells compared to cancer cells, suggesting a favorable therapeutic index . However, further toxicological assessments are necessary to confirm its safety for clinical use.

Q & A

Q. What are the established synthetic routes for methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate?

The synthesis typically involves cyclization of substituted pyridine precursors followed by esterification. For example, a palladium-catalyzed coupling reaction can introduce the carboxylate group at the 5-position, while the pyrrolo[2,3-b]pyridine core is formed via intramolecular cyclization. Key intermediates include halogenated precursors (e.g., bromo or iodo derivatives), which undergo cross-coupling with methyl carboxylate synthons. Reaction conditions (e.g., temperature, catalyst loading) must be optimized to minimize side products .

Q. How is the compound characterized to confirm purity and structure?

Characterization employs a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H, ¹³C, and 2D-COSY) to verify regiochemistry and substituent positions.
  • HPLC (with UV detection) to assess purity (>95% is typical for research-grade material).
  • Mass spectrometry (ESI or HRMS) to confirm molecular weight (C₈H₇N₃O₂, MW 177.16 g/mol) .

Q. What are the solubility properties of this compound in common solvents?

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in dichloromethane or THF. Preferential solubility in DMSO makes it suitable for biological assays requiring stock solutions .

Advanced Research Questions

Q. How can the pyrrolo[2,3-b]pyridine core be functionalized to enhance bioactivity?

Strategic modifications include:

  • Electrophilic substitution at the 3-position for halogenation (e.g., bromo for Suzuki couplings).
  • Ester hydrolysis to generate the carboxylic acid derivative for amide bond formation.
  • Cross-coupling reactions (e.g., Sonogashira or Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino groups. Computational modeling (DFT) can predict regioselectivity and guide synthetic design .

Q. How to resolve contradictions in spectral data during characterization?

Discrepancies in NMR or mass spectra may arise from tautomerism or residual solvents. Solutions include:

  • Variable-temperature NMR to identify dynamic equilibria (e.g., NH tautomerism in the pyrrole ring).
  • X-ray crystallography to unambiguously assign the structure.
  • Tandem MS/MS to differentiate isobaric impurities .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model transition states for reactions like ester hydrolysis or cross-couplings. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., kinase enzymes), guiding rational drug design .

Application-Oriented Questions

Q. What role does this compound play in kinase inhibitor development?

The pyrrolo[2,3-b]pyridine scaffold mimics adenine in ATP-binding pockets, making it a key intermediate for kinase inhibitors. For example, fluorinated derivatives (e.g., Methyl 4-fluoro-2-{pyrrolopyridinyloxy}benzoate) exhibit enhanced binding affinity and metabolic stability in preclinical models .

Q. How is the compound utilized in materials science?

Its planar aromatic structure enables use in organic semiconductors. Functionalization with electron-withdrawing groups (e.g., nitro or cyano) tunes HOMO-LUMO gaps for optoelectronic applications. Stability under thermal stress is assessed via TGA/DSC .

Experimental Design & Safety

Q. What precautions are critical when handling air-sensitive intermediates in its synthesis?

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).
  • Store the compound under inert gas (Ar/N₂) at –20°C to prevent ester hydrolysis.
  • PPE (gloves, goggles) is mandatory due to potential irritant properties .

Q. How to optimize reaction yields in large-scale synthesis?

  • Flow chemistry improves heat/mass transfer for exothermic steps (e.g., cyclization).
  • Design of Experiments (DoE) identifies critical parameters (e.g., catalyst ratio, solvent volume).
  • Green chemistry principles (e.g., aqueous micellar conditions) reduce waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Reactant of Route 2
methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.